molecular formula C16H18O2 B1595049 1,4-Diphenoxybutane CAS No. 3459-88-9

1,4-Diphenoxybutane

Cat. No. B1595049
CAS RN: 3459-88-9
M. Wt: 242.31 g/mol
InChI Key: PMVVWYMWJBCMMI-UHFFFAOYSA-N
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Description

1,4-Diphenoxybutane (DPB) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white solid at room temperature and is soluble in most organic solvents. DPB is a versatile reagent that has been used in the synthesis of many compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1,4-Diphenoxybutane is significant in heterocyclic and natural product chemistry. A cost-effective and scalable method for synthesizing 1,4-diphenyl substituted butane-1,4-dione, a derivative of 1,4-diphenoxybutane, has been developed. This involves dimerization of styrene and subsequent oxidation, using Mo and W based polyoxometalates as catalysts under UV light (Das, Lai, Mallick, & Roy, 2016).

  • Asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been achieved using reducing agents like NaBH4 and BH3 in combination with chiral reagents. This process yields 1,4-diol with high enantiomeric excess, which is further convertible to various 2,5-diphenyl-pyrrolidine derivatives (Periasamy, Seenivasaperumal, & Rao, 2003).

  • Zn-I2 has been used as a condensation agent for preparing 1,4-diphenylbutane-1,4-diones from α-halo acetophenones, demonstrating a Wurtz-like self-condensation mechanism (Ceylan, Gürdere, Budak, Kazaz, & SeÇen, 2004).

Applications in Material Science

  • 1,4-Diphenoxybutane derivatives have been used in the synthesis of new poly(ether–amide)/layered silicate nanocomposites, demonstrating enhanced flame retardancy and thermal stability. This showcases its potential application in advanced materials (Shabanian & Basaki, 2013).

Photophysical Studies

  • The photophysical properties of 1,4-diphenyl-1,4-butanediyl biradical, a derivative of 1,4-diphenoxybutane, have been explored. This research contributes to understanding the behavior of biradicals in chemical reactions, which is fundamental in photophysics (Miranda, Font-Sanchis, Pérez‐Prieto, & Scaiano, 1999).

properties

IUPAC Name

4-phenoxybutoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVVWYMWJBCMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188151
Record name Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenoxybutane

CAS RN

3459-88-9
Record name Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
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Record name 3459-88-9
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Record name Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
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Record name 1,4-Diphenoxybutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Shabanian, N Basaki - Composites Part B: Engineering, 2013 - Elsevier
New poly(ether–amide)/layered silicate nanocomposites (PEAN) containing dibenzalacetone and cinnamoyl moieties were prepared via solution intercalation technique from poly(ether…
Number of citations: 31 www.sciencedirect.com
WF Beech - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Crystallisation from ethanol yielded 1 : 4-diphenoxybutane-2 … 1 : 4-Diphenoxybutane-2 : 3-diol was not oxidised by … (b) 1 : 4-Diphenoxybutane-2 : 3-diol was obtained in poor yield by …
Number of citations: 10 pubs.rsc.org
G Zeng, L Yan, B Yue, H Zhao, J Zhang - International Journal of Hydrogen …, 2021 - Elsevier
A novel proton exchange membrane composed of the sulfonated poly(ether ether ketone ketone) (SPEEKK) with butane-1,4-diylbis(oxy) spacers in the backbone and sulfopropyloxy …
Number of citations: 2 www.sciencedirect.com
JD Geratz, MCF Cheng - Thrombosis and Haemostasis, 1975 - thieme-connect.com
1. Structure-activity relationships have been established for the inhibition of urokinase by aromatic diamidines. In an assay system employing purified urokinase and human …
Number of citations: 63 www.thieme-connect.com
M Shabanian, N Basaki - Bulletin of the Chemical Society of Ethiopia, 2013 - ajol.info
New series of olefinic poly (ether-amide) s (OPEA) s 6a-f was synthesized from 4, 4′-bis (1, 4-diphenoxybutane) diacrylic acid 4 and aromatic diamine 5a-f via a direct …
Number of citations: 1 www.ajol.info
LW Deady, RD Topsom, J Vaughan - Journal of the Chemical Society …, 1965 - pubs.rsc.org
The scope of the previously reported aluminium chloride catalysed decomposition of 1, 3-diaryloxypropanes to give chromans and phenols has now been investigated. The substituents …
Number of citations: 0 pubs.rsc.org
JH Chang - Polymers for Advanced Technologies, 2008 - Wiley Online Library
Fluorene‐based polyester nanocomposites were prepared by in situ polymerization of equivalent weights of 9,9′‐dihexylfluorene‐2,7‐dicarboxylic acid and 4,4′‐dihydroxy‐1,4‐…
Number of citations: 2 onlinelibrary.wiley.com
WA Pritts, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
Cyclic voltammetry and controlled-potential electrolysis have been employed to investigate the electrochemical behavior of 1,4-dibromo-, 1,4-diiodo-, 1-bromo-4-chloro- and 1-chloro-4-…
Number of citations: 26 www.sciencedirect.com
J Maślińska-Solich, A Kowalczuk - Zeszyty Naukowe. Chemia/Politechnika …, 1999 - infona.pl
The new class of polymers- poly(1,3-oxazolidine-1,3-dioxanes) has been obtained in the polycondensation of 2,2'-diformyl-1,4-diphenoxybutane with 2-amino-2-hydroxymethyl-1,3-…
Number of citations: 3 www.infona.pl
M Von Strandtmann, MP Cohen… - The Journal of …, 1968 - ACS Publications
Application of this reaction to themost common types of Mannich bases derived from ketones, phenols, and indoles gave compounds listed in Table I. The products generally crystallized …
Number of citations: 31 pubs.acs.org

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